Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar
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Overview
Description
The compound Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar is a decapeptide, which means it is composed of ten amino acids. This specific sequence includes an acetylated glycine residue with a methyl group attached to the nitrogen atom, followed by nine sarcosine (N-methylglycine) residues. The compound is primarily used in scientific research, particularly in the preparation of antibody-drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (sarcosine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (sarcosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this decapeptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the specific substitution reaction desired
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .
Scientific Research Applications
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Employed in the study of protein-protein interactions and peptide-based drug delivery systems.
Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the production of peptide-based materials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar involves its interaction with specific molecular targets, such as antibodies in the case of antibody-drug conjugates. The peptide can be conjugated to an antibody, allowing for targeted delivery of therapeutic agents to specific cells or tissues. This targeted approach enhances the efficacy and reduces the side effects of the therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar: A nonapeptide with one fewer sarcosine residue.
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar: An octapeptide with two fewer sarcosine residues.
Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar: A heptapeptide with three fewer sarcosine residues
Uniqueness
The uniqueness of Ac-{Gly(N-me)}-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar-Sar lies in its specific sequence and length, which can influence its biological activity and interactions. The presence of nine sarcosine residues provides distinct properties compared to shorter peptides .
Properties
Molecular Formula |
C32H54N10O12 |
---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C32H54N10O12/c1-22(43)33(2)12-23(44)34(3)13-24(45)35(4)14-25(46)36(5)15-26(47)37(6)16-27(48)38(7)17-28(49)39(8)18-29(50)40(9)19-30(51)41(10)20-31(52)42(11)21-32(53)54/h12-21H2,1-11H3,(H,53,54) |
InChI Key |
VBFSXYRMXNNFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
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